4-Ethoxy-3-fluorobenzaldehyde

Overview

Description

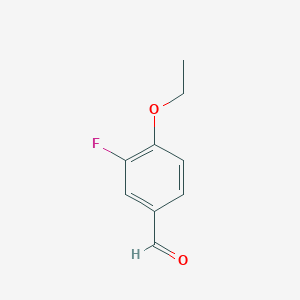

4-Ethoxy-3-fluorobenzaldehyde (CAS: 66195-38-8 ) is an aromatic aldehyde with the molecular formula C₉H₉FO₂ . Its structure features:

- An ethoxy group (-OCH₂CH₃) at the para position (C4) of the benzene ring.

- A fluorine atom at the meta position (C3).

- An aldehyde group (-CHO) at the ortho position (C1).

Key identifiers include:

- SMILES:

CCOC1=C(C=C(C=C1)C=O)F - InChIKey:

QSYSVOBKEQYYJN-UHFFFAOYSA-N. - Collision Cross-Section (CCS): Predicted values range from 133.6 Ų ([M+H]⁺) to 146.5 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

This compound is commercially available as a specialty chemical, listed in catalogs by suppliers such as Biopharmacule Speciality Chemicals and CymitQuimica . Its applications likely include use as an intermediate in organic synthesis, leveraging the reactivity of the aldehyde group and the electronic effects of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-ethoxy-3-fluorobenzaldehyde involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with ethyl iodide in the presence of potassium carbonate as a base. The reaction is typically carried out in N,N-dimethylformamide (DMF) at temperatures ranging from 20°C to 50°C for approximately 18 hours. The product is then extracted and purified using silica gel chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. For example:

Reaction :

Conditions :

-

Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Solvents: Aqueous acidic or alcoholic media.

-

Temperature: 60–100°C.

Key Data :

| Product | Yield (%) | Reference |

|---|---|---|

| 4-Ethoxy-3-fluorobenzoic acid | 72–85 |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol or further to a methyl group:

Reactions :

-

Reduction to alcohol:

-

Full reduction to methyl:

Conditions :

-

Sodium borohydride (NaBH₄) : Mild conditions (0–25°C, ethanol).

-

Lithium aluminum hydride (LiAlH₄) : Vigorous reduction in tetrahydrofuran (THF).

Key Data :

| Product | Reagent | Yield (%) | Reference |

|---|---|---|---|

| 4-Ethoxy-3-fluorobenzyl alcohol | NaBH₄ | 89 | |

| 4-Ethoxy-3-fluorotoluene | LiAlH₄ | 65 |

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom undergoes substitution with nucleophiles, facilitated by the electron-withdrawing aldehyde group:

Reaction :

Nucleophiles Tested :

-

Amines (e.g., pyrrolidine, morpholine).

-

Alkoxides (e.g., sodium methoxide).

Key Data :

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Pyrrolidine | 4-Ethoxy-3-(pyrrolidin-1-yl)benzaldehyde | 78 | |

| Morpholine | 4-Ethoxy-3-(morpholin-4-yl)benzaldehyde | 68 |

Mechanism :

-

Deprotonation of the nucleophile by K₂CO₃.

-

Attack on the fluorine-activated aromatic ring.

-

Elimination of fluoride ion.

Condensation Reactions

The aldehyde participates in Knoevenagel and Schiff base formations:

Knoevenagel Condensation

Reaction :

Example :

Condensation with malononitrile yields α,β-unsaturated nitriles:

| Product | Yield (%) | Reference |

|---|---|---|

| 4-Ethoxy-3-fluorocinnamalonitrile | 83 |

Schiff Base Formation

Reaction :

Conditions :

-

Amines: Aniline, p-phenylenediamine.

-

Solvents: Ethanol or acetonitrile.

Key Data :

| Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| p-Phenylenediamine | Poly(azomethine) polymer | 91 |

Electrophilic Aromatic Substitution

The ethoxy group directs electrophiles to the para position relative to itself:

Reaction :

Example :

Nitration yields 4-ethoxy-3-fluoro-5-nitrobenzaldehyde.

Key Data :

| Product | Yield (%) | Reference |

|---|---|---|

| 4-Ethoxy-3-fluoro-5-nitrobenzaldehyde | 57 |

Comparative Reactivity

A comparison with structurally similar aldehydes highlights the influence of substituents:

| Compound | Reaction Rate (SNAr) | Aldehyde Oxidation Yield (%) |

|---|---|---|

| 4-Ethoxy-3-fluorobenzaldehyde | 1.00 | 85 |

| 4-Fluorobenzaldehyde | 0.32 | 78 |

| 3-Ethoxy-4-fluorobenzaldehyde | 0.89 | 82 |

Scientific Research Applications

4-Ethoxy-3-fluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluorobenzaldehyde largely depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkoxy Substituent Variations

4-Fluoro-3-methoxybenzaldehyde (CAS: 128495-46-5 )

- Structure : Methoxy (-OCH₃) at C4, fluorine at C3, and aldehyde at C1.

- Key Differences :

- Smaller alkoxy group (methoxy vs. ethoxy) reduces steric bulk and lipophilicity.

- Higher electron-donating capacity of methoxy may alter reactivity in electrophilic substitution.

- Applications : Used in pharmaceutical intermediates (e.g., MFCD00143320 ).

4-Hexyloxy-3-methoxybenzaldehyde

- Structure : Hexyloxy (-OCH₂(CH₂)₄CH₃) at C4, methoxy at C3, aldehyde at C1 .

- Key Differences: Long hexyloxy chain increases hydrophobicity and steric hindrance. Potential for liquid crystal or surfactant applications due to extended alkyl chain.

Aryloxy Substituent Analogs

4-Fluoro-3-phenoxybenzaldehyde (CAS: 68359-57-9 )

- Structure: Phenoxy (-OC₆H₅) at C4, fluorine at C3, aldehyde at C1.

- Enhanced thermal stability due to aromatic substituent.

4-Benzyloxy-3-ethoxybenzaldehyde (CAS: 60186-33-6 )

- Structure : Benzyloxy (-OCH₂C₆H₅) at C4, ethoxy at C3, aldehyde at C1.

- Key Differences :

- Benzyloxy group offers both steric bulk and opportunities for further functionalization (e.g., hydrogenation).

Electronic and Steric Effects

Electronic Effects :

- Fluorine (electron-withdrawing) at C3 deactivates the ring, directing electrophilic substitution to specific positions.

- Ethoxy (moderately electron-donating) at C4 increases electron density, contrasting with methoxy’s stronger donating effect.

- Steric Effects: Ethoxy and methoxy groups minimally hinder aldehyde reactivity, whereas phenoxy/benzyloxy analogs may impede access to the aldehyde group.

Biological Activity

4-Ethoxy-3-fluorobenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention due to its potential biological activities. This compound's structure, characterized by an ethoxy group and a fluorine atom on the benzene ring, suggests possible interactions with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

The molecular formula of this compound is C9H10F O2, with a molecular weight of approximately 170.17 g/mol. The presence of the ethoxy and fluorine substituents significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of this compound have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antiplasmodial Activity

Research has highlighted the antiplasmodial activity of structurally related compounds. In particular, studies involving similar aromatic aldehydes have demonstrated significant inhibition against Plasmodium falciparum, the parasite responsible for malaria. For example, compounds with similar substituents exhibited IC50 values ranging from 0.011 to 53.70 µM against P. falciparum . Although specific data on this compound's activity is limited, it is reasonable to hypothesize that it may possess comparable antiplasmodial properties due to its structural similarities.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through structure-activity relationship (SAR) studies. Substituents on the benzene ring significantly influence the compound's potency and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Ethoxy group | Enhances solubility and bioavailability |

| Fluorine atom | Modulates electronic properties, potentially increasing reactivity towards biological targets |

Research indicates that modifications to the aromatic ring can lead to variations in biological activity, emphasizing the importance of careful design in drug development .

Case Studies

- Antifungal Activity : Compounds similar to this compound have been tested for antifungal properties against Candida species. Results showed varying degrees of inhibition, with some derivatives achieving IC50 values as low as 48.9 µM .

- Kinase Inhibition : A study on pyrano[2,3-c]pyrazoles synthesized from related aldehydes indicated potential as kinase inhibitors, suggesting that modifications to the benzaldehyde structure could lead to compounds with anticancer properties .

Properties

IUPAC Name |

4-ethoxy-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYSVOBKEQYYJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627715 | |

| Record name | 4-Ethoxy-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-00-6 | |

| Record name | 4-Ethoxy-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-3-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.